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Compound of Interest

Compound Name: N-(piperidin-3-ylmethyl)benzamide

CAS No.: 155542-03-3

Cat. No.: B2402163

Get Quote

In the landscape of drug discovery and development, the absolute certainty of a molecule's

structure is the bedrock upon which all subsequent research is built. A compound's

pharmacological activity, its metabolic fate, and its safety profile are intrinsically linked to the

precise three-dimensional arrangement of its atoms. For a molecule like N-(piperidin-3-
ylmethyl)benzamide, which incorporates key pharmacophoric elements such as a flexible

piperidine ring, a rigid benzamide group, and a critical secondary amide linker, any ambiguity in

its structure could lead to misinterpreted data and wasted resources.

This guide eschews a simple recitation of data. Instead, it offers a narrative of logical

deduction, demonstrating how a suite of modern analytical techniques can be synergistically

employed to solve a molecular puzzle. We will proceed from the foundational—verifying the

molecular formula—to the intricate, mapping the atomic connectivity bond by bond. This

document is intended for researchers, scientists, and drug development professionals,

providing not just the "what" but the "why" behind each experimental choice, ensuring a self-

validating and authoritative approach to structure elucidation.
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Initial Assessment: Molecular Formula and
Functional Group Profiling
Before delving into the complex world of nuclear magnetic resonance, our investigation begins

with two rapid, high-confidence techniques: Mass Spectrometry (MS) and Fourier-Transform

Infrared (FT-IR) Spectroscopy. These methods provide the foundational data points: the

molecular weight, the elemental composition, and the key functional groups present.

High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The primary objective of mass spectrometry in structure elucidation is

to confirm the molecular weight of the target compound. While nominal mass provides a good

initial check, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the

mass-to-charge ratio (m/z) to several decimal places, we can determine the elemental

composition with high certainty, effectively distinguishing between isobaric compounds

(molecules with the same nominal mass but different atomic compositions). For N-(piperidin-3-
ylmethyl)benzamide, we anticipate a molecular formula of C₁₃H₁₈N₂O.

Trustworthiness: The protocol's validity is confirmed by matching the experimentally observed

exact mass to the theoretically calculated mass within a narrow tolerance (typically < 5 ppm).

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of N-(piperidin-3-ylmethyl)benzamide in

1 mL of a suitable solvent such as methanol or acetonitrile.[1] Further dilute this stock

solution to a final concentration of ~50 µg/mL.

Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer at a flow

rate of 5-10 µL/min.

Acquisition Parameters:

Ionization Mode: Positive Electrospray Ionization ([M+H]⁺)

Capillary Voltage: 3.5 - 4.5 kV

Mass Range: 50 - 500 m/z
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Data Acquisition: Profile mode for high resolution.

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and use

the instrument software to calculate the elemental composition based on its exact mass.

Data Presentation: Expected HRMS Data

Ion
Calculated Exact Mass
(C₁₃H₁₉N₂O⁺)

Observed m/z

[M+H]⁺ 219.1492 ~219.1492 ± 5 ppm

[M+Na]⁺ 241.1311 ~241.1311 ± 5 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a powerful and rapid technique for identifying

the functional groups within a molecule.[2] The principle lies in the absorption of infrared

radiation by specific molecular vibrations. For N-(piperidin-3-ylmethyl)benzamide, we expect

to see characteristic absorptions for the N-H bond of the secondary amide and the piperidine,

the C=O of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II

band).[3][4]

Trustworthiness: The presence of these key bands provides strong, direct evidence for the

benzamide and piperidine moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid N-(piperidin-3-ylmethyl)benzamide
sample directly onto the ATR crystal. No further preparation is typically needed.

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or

germanium ATR accessory.

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR

crystal is collected first and automatically subtracted.
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Data Analysis: Identify and label the characteristic absorption peaks.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

~3300 (broad) N-H Stretch
Secondary Amide & Piperidine

N-H

3060-3030 C-H Stretch Aromatic C-H

2950-2850 C-H Stretch Aliphatic C-H (Piperidine ring)

~1635 C=O Stretch (Amide I) Secondary Amide Carbonyl[2]

~1540 N-H Bend (Amide II) Secondary Amide N-H[2]

~750 and ~690 C-H Bend
Monosubstituted Benzene

Ring

Unambiguous Structure Mapping: A Multi-
dimensional NMR Approach
While MS and FT-IR confirm the building blocks, Nuclear Magnetic Resonance (NMR)

spectroscopy provides the detailed architectural blueprint, revealing the precise connectivity of

every atom.[2] A multi-pronged approach using 1D (¹H, ¹³C) and 2D correlation experiments

(COSY, HSQC, HMBC) is essential for a complete and irrefutable structure assignment.

Mandatory Visualization: The Target Molecule
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Caption: Logical workflow for structure elucidation using NMR.

COSY (COrrelation SpectroscopY): Identifying Spin Systems

A COSY spectrum reveals which protons are coupled to each other (typically through 2 or 3

bonds). [5]We expect to see correlations tracing the entire piperidine ring aliphatic system

and couplings between adjacent aromatic protons.

Mandatory Visualization: Key COSY Correlations

Caption: Expected proton-proton (³JHH) correlations in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is the most reliable way to assign carbon signals. It produces a

cross-peak for every proton directly bonded to a carbon. [6]For example, the proton signal at

~7.85 ppm will show a correlation to the carbon signal at ~127.0 ppm, definitively assigning

that carbon as C12/C14. This process is repeated for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Building the Framework

Expertise & Experience: The HMBC experiment is the final and most powerful step, revealing

correlations between protons and carbons over two or three bonds (²JCH and ³JCH). [5]This

allows us to connect the molecular fragments that are not directly bonded. It is the key to

proving the overall structure.
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Trustworthiness: The structure is validated by observing specific, expected long-range

correlations that bridge the key parts of the molecule: the piperidine ring, the methylene

linker, and the benzamide moiety.

Key Expected HMBC Correlations:

Amide N-H (N2-H) → C9 (C=O): This crucial ²JCH correlation confirms the proton is on the

amide nitrogen.

Methylene H-7 → C9 (C=O): This ³JCH correlation links the methylene bridge to the

carbonyl carbon.

Methylene H-7 → C3: This ²JCH correlation connects the methylene bridge to the

piperidine ring.

Aromatic H-11/15 → C9 (C=O): This ³JCH correlation connects the aromatic ring to the

carbonyl carbon, confirming the benzamide structure.

Mandatory Visualization: Crucial HMBC Connectivity
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Caption: Key long-range HMBC correlations confirming the molecular skeleton.
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Conclusion: A Synthesized and Validated Structural
Assignment
The structure elucidation of N-(piperidin-3-ylmethyl)benzamide is a process of systematic,

evidence-based deduction. High-resolution mass spectrometry confirms the elemental formula

C₁₃H₁₈N₂O. FT-IR spectroscopy identifies the presence of key secondary amide and piperidine

functional groups. A comprehensive analysis of 1D and 2D NMR spectra allows for the

unambiguous assignment of every proton and carbon atom.

Specifically, COSY data maps the internal connectivity of the piperidine and aromatic rings.

HSQC provides direct one-bond C-H correlations, allowing for confident carbon assignments.

Finally, crucial HMBC cross-peaks—most notably between the amide proton and the carbonyl

carbon, the methylene protons and both the piperidine ring and the carbonyl, and the ortho-

aromatic protons and the carbonyl—irrefutably connect the distinct molecular fragments. The

convergence of these independent analytical techniques provides a self-validating and

authoritative confirmation of the structure of N-(piperidin-3-ylmethyl)benzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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